molecular formula C16H18ClNO3S B369322 4-chloro-N-[(4-methoxyphenyl)methyl]-2,5-dimethylbenzenesulfonamide CAS No. 900941-83-5

4-chloro-N-[(4-methoxyphenyl)methyl]-2,5-dimethylbenzenesulfonamide

Cat. No.: B369322
CAS No.: 900941-83-5
M. Wt: 339.8g/mol
InChI Key: IQVXQLJYOPUUJN-UHFFFAOYSA-N
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Description

4-chloro-N-[(4-methoxyphenyl)methyl]-2,5-dimethylbenzenesulfonamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methoxybenzyl group, and a dimethylbenzenesulfonamide moiety

Properties

CAS No.

900941-83-5

Molecular Formula

C16H18ClNO3S

Molecular Weight

339.8g/mol

IUPAC Name

4-chloro-N-[(4-methoxyphenyl)methyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO3S/c1-11-9-16(12(2)8-15(11)17)22(19,20)18-10-13-4-6-14(21-3)7-5-13/h4-9,18H,10H2,1-3H3

InChI Key

IQVXQLJYOPUUJN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-methoxyphenyl)methyl]-2,5-dimethylbenzenesulfonamide typically involves multiple steps. One common method includes the nucleophilic displacement of a protected intermediate. For instance, the p-methoxybenzyl (PMB) group can be used as a protecting group during the synthesis. The reaction conditions often involve mild basic conditions and specific reagents to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(4-methoxyphenyl)methyl]-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

4-chloro-N-[(4-methoxyphenyl)methyl]-2,5-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Medicine: It may be explored for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-methoxyphenyl)methyl]-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxybenzyl)benzamide
  • 4-chloro-N-(4-methoxybenzyl)-3-nitrobenzamide

Uniqueness

4-chloro-N-[(4-methoxyphenyl)methyl]-2,5-dimethylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both chloro and methoxybenzyl groups

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